molecular formula C16H13FN2O2 B2637120 N-(cyanomethyl)-3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxamide CAS No. 1333784-20-5

N-(cyanomethyl)-3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2637120
CAS No.: 1333784-20-5
M. Wt: 284.29
InChI Key: GVLGXBQQWLOSBL-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-fluoro-4’-methoxy-[1,1’-biphenyl]-4-carboxamide is an organic compound with a complex structure that includes a cyanomethyl group, a fluorine atom, a methoxy group, and a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3-fluoro-4’-methoxy-[1,1’-biphenyl]-4-carboxamide can be achieved through radical cyanomethylation. One method involves the radical addition to a vinyl azide reagent, such as 3-azido-2-methylbut-3-en-2-ol, which triggers a cascade-fragmentation mechanism driven by the loss of dinitrogen and the stabilization of a 2-hydroxypropyl radical . This process allows for the efficient introduction of cyanomethyl groups into a range of substrates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of copper-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives. This method is efficient and can tolerate a variety of functional groups, providing good to excellent yields .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-3-fluoro-4’-methoxy-[1,1’-biphenyl]-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly involving the cyanomethyl and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

N-(cyanomethyl)-3-fluoro-4’-methoxy-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-fluoro-4’-methoxy-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanomethyl-substituted biphenyl derivatives and fluorinated biphenyl compounds. Examples include:

  • 4-cyanomethyl-3-fluoro-biphenyl
  • 4-methoxy-3-fluoro-biphenyl
  • 4-cyanomethyl-4’-methoxy-biphenyl

Uniqueness

N-(cyanomethyl)-3-fluoro-4’-methoxy-[1,1’-biphenyl]-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-(cyanomethyl)-2-fluoro-4-(4-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-21-13-5-2-11(3-6-13)12-4-7-14(15(17)10-12)16(20)19-9-8-18/h2-7,10H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLGXBQQWLOSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)NCC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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